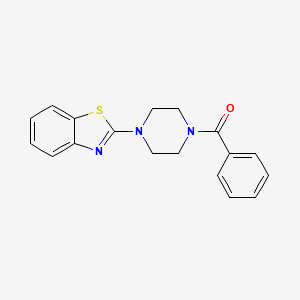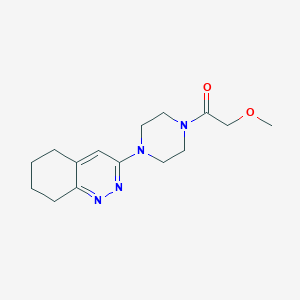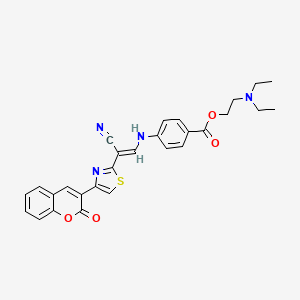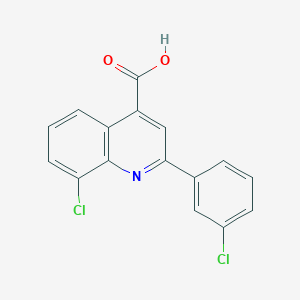
2-Cyclopentyl-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Cyclopentyl-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride” is a chemical compound with the molecular formula C17H28ClN3O2 . It has a molecular weight of 341.9 g/mol . The IUPAC name for this compound is 2-cyclopentyl-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]ethanone;hydrochloride .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C17H27N3O2.ClH/c1-13-16(14(2)22-18-13)12-19-7-9-20(10-8-19)17(21)11-15-5-3-4-6-15;/h15H,3-12H2,1-2H3;1H . This string represents the compound’s molecular structure in a standard format. The Canonical SMILES string is CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)CC3CCCC3.Cl , which is another way to represent the structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 341.9 g/mol . It has 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 341.1870048 g/mol . The topological polar surface area is 49.6 Ų, and it has 23 heavy atoms . The compound has a formal charge of 0 and a complexity of 376 .Aplicaciones Científicas De Investigación
Anti-Breast Cancer Activity
This compound has been studied for its potential use in cancer therapy, particularly in the treatment of breast cancer . Researchers have synthesized derivatives of this compound to evaluate their inhibitory activities against BRD4, a protein that has demonstrated promising potential in cancer therapy . One of these derivatives, DDT26, exhibited significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells .
DNA Damage Induction
The compound DDT26, a derivative of the original compound, has been shown to induce DNA damage . This suggests that it might interact with targets other than BRD4, potentially interfering with cellular DNA damage repair mechanisms .
Cell Migration and Colony Formation Inhibition
DDT26 was also shown to inhibit cell migration and colony formation . This could be particularly useful in preventing the spread of cancer cells and the formation of new tumors .
Cell Cycle Arrest
Another interesting application of this compound is its ability to arrest the cell cycle at the G1 phase in MCF-7 cells . This could potentially halt the growth and proliferation of cancer cells .
Potential Use in Drug Discovery
The compound is used in scientific research, with applications varying from drug discovery to studying neurological disorders. However, the specific details of these applications are not readily available.
Propiedades
IUPAC Name |
2-cyclopentyl-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2.ClH/c1-13-16(14(2)22-18-13)12-19-7-9-20(10-8-19)17(21)11-15-5-3-4-6-15;/h15H,3-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFBIYJEAUWYGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)CC3CCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-chloro-4-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2887949.png)
![2-[(4-ethenylbenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2887950.png)
![2-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2887951.png)





![5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2887964.png)

![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2887967.png)


